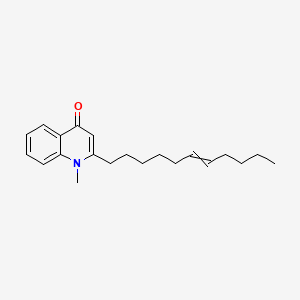
1-メチル-2-ウンデク-6-エニルキノリン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoline core with a methyl group at position 1, an undec-6-en-1-yl side chain at position 2, and a ketone group at position 4.
科学的研究の応用
(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is known that this compound is a type of quinolone alkaloid , and quinolone alkaloids often interact with various enzymes and receptors in the body.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one has been found to inhibit leukotriene biosynthesis in human polymorphonuclear granulocytes . Leukotrienes are inflammatory mediators, so this compound may have potential anti-inflammatory effects.
準備方法
Synthetic Routes and Reaction Conditions
(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one can be synthesized through various synthetic routes. One common method involves the Friedländer synthesis, which typically includes the following steps:
Starting Materials: Aniline, acetaldehyde, and an appropriate aldehyde or ketone.
Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Procedure: The aniline reacts with acetaldehyde to form an intermediate, which then undergoes cyclization with the aldehyde or ketone to form the quinoline core. The undec-6-en-1-yl side chain can be introduced through subsequent alkylation reactions.
Industrial Production Methods
Industrial production of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 1-Methyl-2-(undec-6-en-1-yl)quinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family.
2-Methylquinoline: A similar compound with a methyl group at position 2.
4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at position 4.
Uniqueness
(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the undec-6-en-1-yl side chain and the ketone group at position 4 differentiates it from other quinoline derivatives, potentially leading to unique interactions with molecular targets and distinct applications.
特性
IUPAC Name |
1-methyl-2-undec-6-enylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h6-7,12-13,15-17H,3-5,8-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAQTUNYLVMXNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20767128 |
Source


|
| Record name | 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20767128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120693-49-4 |
Source


|
| Record name | 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20767128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is significant about the discovery of 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one in Ervatamia chinensis?
A1: The research paper highlights that this compound, identified as 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone in the study, is reported for the first time from the Ervatamia chinensis species. [, ] This finding expands the known phytochemical profile of the plant and suggests potential avenues for further investigation into its biological properties.
Q2: What is the structural characterization of 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one as reported in the research?
A2: While the research paper doesn't explicitly provide the molecular formula and weight, it states that the structure of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone was elucidated using NMR and HRESI-MS spectrometry. [, ] These techniques are standard for determining the structure of organic compounds and provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
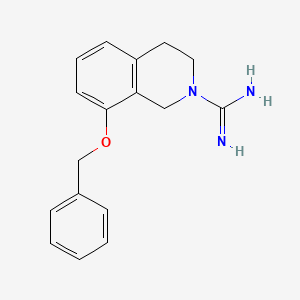
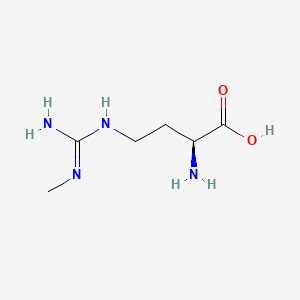

![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)
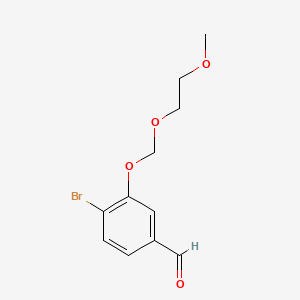
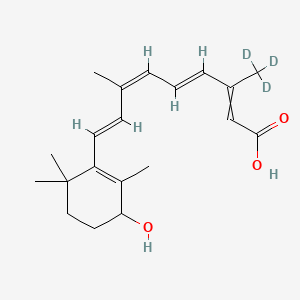
![4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester](/img/structure/B584526.png)

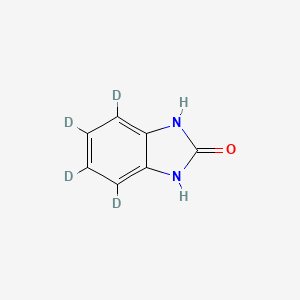
![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)
